1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride
Description
1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl substituent at the 2-position. The monohydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. This compound has garnered attention due to its role as a scaffold in kinase inhibitor design, particularly for Polo-like kinase 1 (PLK1), where structural modifications optimize binding affinity and pharmacokinetics .
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-4-7-2-3-9-5-8(7)10-6;/h2-5,10H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVOHNRNTOJJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855647 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65645-60-5 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride can be synthesized through several methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core . This is followed by the substitution of the N-1 position with a tert-butylcarbonate group . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride undergoes various chemical reactions, including nitration, nitrosation, bromination, and iodination . These reactions typically occur at the 3-position of the pyridine ring, although nitration at the 2-position has also been observed .
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents.
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Iodination: Iodine or N-iodosuccinimide (NIS) with a suitable solvent.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, such as 3-nitro-1H-pyrrolo[2,3-c]pyridine and 3-bromo-1H-pyrrolo[2,3-c]pyridine .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₉ClN₂
- Molecular Weight : Approximately 162.16 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water and various organic solvents
The compound's bicyclic structure enhances its chemical reactivity, making it suitable for various synthetic pathways.
Medicinal Chemistry
1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride has been explored for its potential as a scaffold in the development of anticancer agents . Its derivatives have been designed to target the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting cancer cell proliferation.
- Case Study : Research indicates that specific derivatives exhibit potent anticancer activities in vitro by interfering with cellular signaling pathways involved in tumor growth .
Organic Synthesis
Due to its versatile reactivity, this compound is frequently employed as a building block in organic synthesis. It can undergo various chemical reactions such as:
- Nitration
- Bromination
- Iodination
These reactions facilitate the formation of numerous substituted derivatives that can be further explored for biological activity or material properties .
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Nitration | Nitric acid and sulfuric acid | 3-Nitro-1H-pyrrolo[2,3-c]pyridine |
| Bromination | Bromine or N-bromosuccinimide (NBS) | 3-Bromo-1H-pyrrolo[2,3-c]pyridine |
| Iodination | Iodine or N-iodosuccinimide (NIS) | Various iodinated derivatives |
Material Science
The compound is also utilized in the development of advanced materials due to its unique properties. Its incorporation into polymers can enhance conductivity and stability, making it valuable for electronic applications .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound forms hydrogen bonds with key amino acids in the binding site, such as Thrα179 and Asnβ349 .
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : The 2-methyl derivative exhibits a higher yield (95%) compared to halogenated analogs (e.g., 71% for 5-chloro), likely due to reduced steric hindrance and favorable reaction kinetics .
- Ring Fusion Effects : [2,3-c] derivatives are prioritized in PLK1 inhibitor design due to optimal spatial alignment for target binding, whereas [2,3-b] isomers (e.g., 5-propoxy-3-(tetrahydropyridinyl)) show affinity for SGK-1 kinase inhibition .
- Substituent Impact : Electron-withdrawing groups (e.g., chloro, bromo) enhance electrophilicity but may reduce solubility, whereas methyl and methoxy groups improve lipophilicity for membrane permeability .
Pharmacological and Chemical Properties
Key Observations :
- PLK1 vs. SGK-1 Targeting : The [2,3-c] scaffold’s rigidity favors PLK1 inhibition, while [2,3-b] derivatives with bulky substituents (e.g., bromo, propoxy) align with SGK-1’s active site .
- Safety Considerations: Toxicity data for most pyrrolopyridines remain sparse. The monohydrochloride form of the 2-methyl derivative is presumed safer due to enhanced solubility, reducing nonspecific interactions .
Biological Activity
1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride (CAS Number: 65645-60-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H9ClN2
- Molecular Weight : 168.62 g/mol
- Physical State : Monohydrochloride salt form enhances solubility and stability.
This compound has been primarily studied for its role as an inhibitor of tubulin polymerization. It binds to the colchicine-binding site on tubulin, which disrupts microtubule dynamics essential for cell division and growth. This mechanism is crucial in the development of anticancer agents targeting various cancer cell lines.
Anticancer Activity
Numerous studies have explored the anticancer properties of 1H-Pyrrolo[2,3-c]pyridine derivatives. For instance:
- In Vitro Studies : Derivatives have shown significant inhibition against cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). One study reported IC50 values ranging from 0.12 to 0.21 μM for specific derivatives against these cell lines, indicating potent activity .
- Mechanistic Insights : Compounds derived from this scaffold have been shown to disrupt tubulin polymerization at concentrations as low as 0.12 μM, leading to apoptosis in cancer cells .
Other Pharmacological Activities
The biological profile of pyrrolo[2,3-c]pyridine derivatives extends beyond anticancer applications:
- Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to inhibit TNF-α release from macrophages exposed to inflammatory stimuli .
- Antimycobacterial Activity : Some pyrrolo derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, with certain compounds showing promising results in inhibiting bacterial growth .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific structural features in enhancing biological activity:
| Compound Derivative | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound 11h | 0.48 | PDE4B inhibitor |
| Compound 10t | 0.12 - 0.21 | Antitumor agent |
| Compound 16 | MIC90 <0.15 | Antimycobacterial activity |
These findings suggest that modifications at specific positions on the pyrrolo ring can significantly influence both potency and selectivity against various biological targets.
Case Studies
- PDE4B Inhibition : A derivative identified as compound 11h was found to be a selective PDE4B inhibitor with a significant reduction in TNF-α release from macrophages, highlighting its potential in treating inflammatory diseases .
- Antitumor Efficacy : The compound showed marked efficacy in disrupting microtubule dynamics and inducing apoptosis across multiple cancer cell lines, establishing its role as a promising lead compound for anticancer drug development .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy: ¹H and ¹³C NMR identify substitution patterns and confirm regioselectivity. For instance, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while aromatic protons in the fused ring system resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., C₈H₉N₂Cl for the monohydrochloride).
- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding interactions in the crystal lattice, critical for understanding salt stability .
How does the nitrogen position in the pyrrolo[2,3-c]pyridine scaffold influence biological activity?
Advanced Research Focus
The nitrogen arrangement in the fused ring system significantly impacts target binding. Relocating the nitrogen from position 7 (pyrrolo[2,3-b]pyridine) to position 6 (pyrrolo[2,3-c]pyridine) alters electronic properties and hydrogen-bonding capacity. For example, pyrrolo[2,3-c]pyridine derivatives exhibit reduced kinase inhibitory activity compared to pyrrolo[2,3-b]pyridines due to disrupted interactions with conserved hinge regions (e.g., FGFR1’s D641) . Computational modeling (e.g., molecular docking) and structure-activity relationship (SAR) studies are essential to optimize substituents for target engagement .
What methodologies are employed to validate biological targets for pyrrolo[2,3-c]pyridine derivatives?
Q. Advanced Research Focus
- Kinase Profiling: Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) identify off-target effects and selectivity. For example, derivatives with 2-methyl groups may show preferential inhibition of FGFR isoforms over VEGFR or PDGFR .
- Cellular Assays: Apoptosis (Annexin V/PI staining) and migration/invasion assays (e.g., Transwell®) quantify functional effects in cancer models (e.g., 4T1 breast cancer cells) .
- Biophysical Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding kinetics and affinity for putative targets .
How can conflicting biological activity data between structurally similar pyrrolo[2,3-c]pyridine derivatives be resolved?
Advanced Research Focus
Contradictions often arise from subtle structural differences (e.g., halogen placement, salt forms). Strategies include:
- Meta-Analysis of SAR Data: Compare IC₅₀ values across derivatives with systematic substituent changes. For example, a chloro group at position 4 enhances FGFR1 binding (~7 nM IC₅₀) versus unsubstituted analogs (>100 nM) .
- Computational Chemistry: Density functional theory (DFT) calculates ionization potentials and electron distribution to correlate with activity (e.g., fungicidal efficacy in Pyricularia oryzae models) .
- Crystallographic Studies: Resolve binding modes to explain potency variations. For instance, a methyl group at position 2 may sterically hinder access to hydrophobic pockets in certain targets .
What are the challenges in optimizing aqueous solubility for pyrrolo[2,3-c]pyridine-based compounds?
Advanced Research Focus
The hydrophobic fused-ring system often limits solubility. Mitigation strategies:
- Salt Formation: Monohydrochloride salts improve solubility via ion-dipole interactions. Ensure counterion stoichiometry is verified by elemental analysis .
- Prodrug Design: Introduce phosphate or PEGylated groups at the 5-position to enhance bioavailability .
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to maintain compound stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
